1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide
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Overview
Description
Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It’s a versatile scaffold for novel biologically active compounds .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, leading to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .Molecular Structure Analysis
The pyrrolidine ring is a saturated scaffold, allowing efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For example, 3-chloro-1-aryl pyrrolidine-2,5-diones were prepared and evaluated for their inhibitory activity on human carbonic anhydrase isoenzymes .Physical And Chemical Properties Analysis
Pyrrolidine is a liquid at room temperature . It’s a highly flammable liquid and vapor .Scientific Research Applications
Antimicrobial Activity
1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide and its derivatives have been explored for their antimicrobial properties. A study synthesized various pyrimidine derivatives and assessed their in vitro antimicrobial activities. This research highlights the potential of these compounds in the development of new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Molecular Recognition and Hydrogen Bonding Studies
The molecular recognition processes involving hydrogen bonding of pyrimidine derivatives, including this compound, are significant in biological and medicinal applications. Studies have analyzed the crystallization, tautomeric forms, and hydrogen bonding of these compounds, contributing to our understanding of their interaction mechanisms in biological systems (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Anticancer and Anti-Inflammatory Properties
Research has been conducted on the synthesis of novel pyrimidine derivatives, including the analysis of their anticancer and anti-inflammatory properties. These studies are crucial in identifying new therapeutic agents for treating various diseases (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Antiviral Applications
The antiviral activity of pyrimidine derivatives, particularly against the hepatitis B virus (HBV), has been a subject of research. These studies contribute to the development of new antiviral drugs and therapies (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
Structural and Conformational Analysis
Understanding the structure and conformation of pyrimidine derivatives is crucial for their application in drug design. Studies have examined the crystal structures and conformational aspects of these compounds, providing valuable insights into their potential as pharmaceutical agents (Rajeswaran & Srikrishnan, 2008).
Synthesis and Characterization
Research into the synthesis and characterization of novel pyrimidine derivatives, including this compound, is ongoing. These studies are essential for developing new compounds with potential therapeutic applications (Schmidt, 2002).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCDK2 , a protein kinase that plays a crucial role in cell cycle regulation. Another related compound was designed as a selective inhibitor of c-Jun-N-terminal Kinase 3 (JNK3) , which is involved in neurodegenerative diseases.
Mode of Action
Compounds with similar structures have been shown to inhibit their targets by binding to them and preventing their normal function . This interaction can lead to changes in cellular processes, such as cell cycle progression and apoptosis .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from g1 phase to s phase . Inhibition of JNK3 can impact various signaling pathways involved in neuronal apoptosis .
Pharmacokinetics
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . These properties can potentially influence the compound’s bioavailability.
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines and have been associated with alterations in cell cycle progression and induction of apoptosis .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide are not fully understood. It is known that pyrrolidine derivatives, including this compound, can interact with various enzymes, proteins, and other biomolecules . For instance, pyrrolidine-2,5-dione, a related compound, has been shown to have inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .
Cellular Effects
The cellular effects of this compound are currently unknown. Related pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Indole carboxamide derivatives, which share structural similarities with this compound, have been shown to form hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models are not well-studied. It is known that some pyrrolidine alkaloids can exert toxic effects on animal organs .
properties
IUPAC Name |
1-(5,6-dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-7-8(2)13-6-14-11(7)15-5-3-4-9(15)10(12)16/h6,9H,3-5H2,1-2H3,(H2,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBWLJDFKNAOGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCCC2C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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